3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 848369-62-0

Cat. No.: VC4651165

Molecular Formula: C11H15ClN4O2

Molecular Weight: 270.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848369-62-0 |

|---|---|

| Molecular Formula | C11H15ClN4O2 |

| Molecular Weight | 270.72 |

| IUPAC Name | 3-butyl-8-(chloromethyl)-7-methylpurine-2,6-dione |

| Standard InChI | InChI=1S/C11H15ClN4O2/c1-3-4-5-16-9-8(10(17)14-11(16)18)15(2)7(6-12)13-9/h3-6H2,1-2H3,(H,14,17,18) |

| Standard InChI Key | IDGLEPAAILVMAZ-UHFFFAOYSA-N |

| SMILES | CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)C |

Introduction

Key Findings

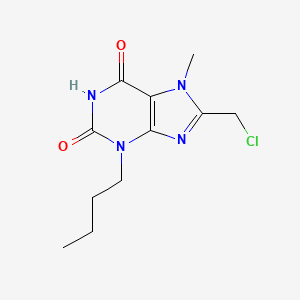

3-Butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 848369-62-0) is a purine-derived heterocyclic compound characterized by a chloromethyl group at position 8, a butyl chain at position 3, and a methyl group at position 7. With a molecular formula of C₁₁H₁₅ClN₄O₂ and a molecular weight of 270.71 g/mol, this compound serves primarily as a synthetic intermediate in pharmaceutical research . Its structural features, including the reactive chloromethyl moiety, make it valuable for further functionalization in drug development pipelines.

Chemical Identity and Structural Features

Basic Identifiers

The compound is systematically named according to IUPAC nomenclature as 3-butyl-8-(chloromethyl)-7-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 848369-62-0 | |

| Molecular Formula | C₁₁H₁₅ClN₄O₂ | |

| Molecular Weight | 270.71 g/mol | |

| Synonyms | AKOS009016158, CS-0234216 |

Structural Analysis

The purine core is partially saturated (2,3,6,7-tetrahydro), reducing aromaticity and altering reactivity compared to fully aromatic purines. Critical substituents include:

-

Chloromethyl group (8-position): A reactive site for nucleophilic substitution or cross-coupling reactions .

-

Butyl chain (3-position): Enhances lipophilicity, potentially improving membrane permeability in drug candidates .

-

Methyl group (7-position): Steric effects may influence regioselectivity in subsequent reactions .

Synthesis and Manufacturing

Optimization Challenges

-

Regioselectivity: Competing reactions at N7 and N9 positions require careful control of reaction conditions .

-

Purification: The compound is typically isolated via recrystallization from dichloromethane/cyclohexane mixtures, yielding >99% purity .

Physical and Chemical Properties

| Property | Value (Estimated) | Basis |

|---|---|---|

| Melting Point | Not reported | – |

| Density | ~1.3–1.5 g/cm³ | Analogous purines |

| Solubility | Moderate in DMSO, methanol | |

| Storage Conditions | 2–8°C in airtight container |

Stability and Reactivity

-

Thermal Stability: Likely stable up to 100°C, but decomposition may occur under prolonged heating .

-

Hydrolytic Sensitivity: The chloromethyl group is prone to hydrolysis in aqueous media, necessitating anhydrous handling .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s chloromethyl group enables diverse derivatization, making it a key intermediate in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume